2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine; Methyl 4-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenyl ether
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Overview
Description
2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine and Methyl 4-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenyl ether are complex organic compounds belonging to the benzothiazepine class. These compounds are characterized by their unique chemical structures, which include a benzothiazepine ring fused with phenyl and methoxyphenyl groups. They are of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, followed by cyclization to form the benzothiazepine ring.
For Methyl 4-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenyl ether, the synthesis involves the etherification of 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
These compounds undergo various chemical reactions, including:
Oxidation: They can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines replace the methoxy group to form thioethers or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and oxidizing or reducing agents (e.g., sodium borohydride for reduction).
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: They exhibit potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that these compounds may act as calcium channel blockers, making them potential candidates for the treatment of cardiovascular diseases.
Industry: They are used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as calcium channels in biological systems. By binding to these channels, they can modulate the flow of calcium ions, which is crucial for various physiological processes. This interaction can lead to the relaxation of smooth muscles, reduction of blood pressure, and other therapeutic effects.
Comparison with Similar Compounds
Compared to other benzothiazepine derivatives, 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine and Methyl 4-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenyl ether are unique due to their specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Thiazesim: A compound with potential antidepressant and anxiolytic effects.
These compounds differ in their substituents and overall structure, which can influence their pharmacokinetics, potency, and spectrum of activity.
Properties
Molecular Formula |
C44H38N2O2S2 |
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Molecular Weight |
690.9 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/2C22H19NOS/c2*1-24-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)23-19-9-5-6-10-21(19)25-22/h2*2-14,22H,15H2,1H3 |
InChI Key |
CHVVHIQUABPZSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4.COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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